

Technical Guide: 4-Chloro-7-fluoro-8-methylquinoline in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Chloro-7-fluoro-8-methylquinoline

CAS No.: 1065093-51-7

Cat. No.: B2683541

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Executive Summary

4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors and fluoroquinolone-class antibacterials. Its structural uniqueness lies in the 8-methyl substituent, which provides steric bulk to modulate solubility and metabolic stability, combined with the 7-fluoro group, a bioisostere critical for lipophilicity and target affinity. The 4-chloro position serves as the primary electrophilic "handle" for rapid diversification via nucleophilic aromatic substitution (

).

This guide outlines the synthesis, reactivity profile, and experimental protocols for utilizing this building block to construct bioactive libraries.

Physicochemical Profile

Property	Data	Note
CAS Number	1065093-51-7	
Formula		
Molecular Weight	195.62 g/mol	
Appearance	Off-white to pale yellow solid	
Melting Point	98–102 °C (Typical)	Depends on purity/polymorph
LogP (Predicted)	~3.3	Lipophilic; good membrane permeability
H-Bond Donors	0	
H-Bond Acceptors	2	N-1 and F-7
Solubility	Soluble in DCM, DMSO, EtOAc	Poor water solubility

Synthetic Architecture

The synthesis of **4-Chloro-7-fluoro-8-methylquinoline** relies on the regioselective construction of the quinoline ring system. The most robust industrial route is the Gould-Jacobs reaction, utilizing 3-fluoro-2-methylaniline as the regiodefining starting material.

Mechanistic Pathway[1][2][3][4][5]

- Condensation: 3-Fluoro-2-methylaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
- Cyclization: Thermal cyclization at high temperature (~250°C) closes the pyridine ring. Crucial Regiochemistry: The cyclization occurs at the open ortho position (C6 of the aniline), placing the methyl at C8 and the fluorine at C7 of the quinoline.
- Decarboxylation: Saponification of the C3-ester followed by thermal decarboxylation yields the 4-hydroxyquinoline core.[1]
- Aromatization/Activation: Treatment with phosphorus oxychloride (

) converts the 4-hydroxy tautomer (4-quinolone) into the reactive 4-chloroquinoline.



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Caption: Step-wise synthetic pathway from aniline precursor to final chloro-quinoline building block.

Reactivity Landscape & SAR Logic

The molecule presents three distinct vectors for modification, allowing for "SAR (Structure-Activity Relationship) by design."

Vector 1: C4-Chlorine (Handle)

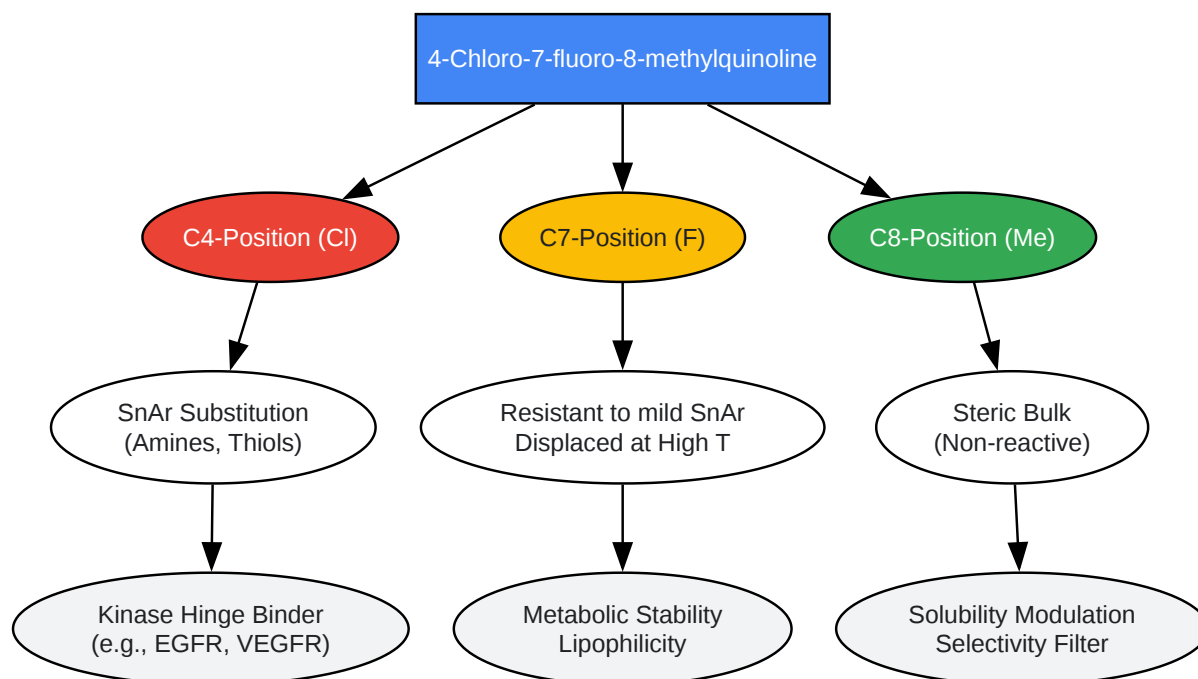
- **Reactivity:** High. The nitrogen atom in the quinoline ring withdraws electron density, activating the C4 position for nucleophilic attack.
- **Nucleophiles:** Primary and secondary amines (anilines, piperazines, morpholines), thiols, and alkoxides.
- **Mechanism:** Addition-Elimination (). Acid catalysis (HCl or p-TsOH) often accelerates the reaction by protonating the ring nitrogen, further increasing electrophilicity at C4.

Vector 2: C7-Fluorine (Metabolic Shield / Secondary Handle)

- **Reactivity:** Low to Moderate. Under standard conditions, the C7-F is stable. However, under forcing conditions (high temp, strong base) or if the C4 position is already substituted with a non-deactivating group, the fluorine can be displaced, particularly by cyclic secondary amines (a strategy used in fluoroquinolone antibiotics).
- **Role:** Enhances lipophilicity and blocks metabolic oxidation at the C7 position.

Vector 3: C8-Methyl (Steric Modulator)

- Reactivity: Low (Benzylic C-H).
- Role: Provides steric clash with the protein binding pocket (selectivity filter) and disrupts planarity if adjacent substituents are bulky, potentially improving solubility.



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Caption: Functional map highlighting the differential reactivity and medicinal utility of each substituent.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-8-methyl-4-hydroxyquinoline (Intermediate)

Prerequisite for the final chlorination step.

- Reagents: 3-Fluoro-2-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (solvent).

- Condensation: Mix aniline and malonate in a flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to facilitate removal.
- Cyclization: Add the resulting oil to pre-heated Diphenyl ether (250°C). Caution: High temperature.[2] Maintain for 1 hour.
- Workup: Cool to room temperature. Dilute with hexane.[2] The product (ester) precipitates.[2][3][4] Filter and wash with hexane.
- Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH solution for 4 hours. Acidify with HCl to precipitate the carboxylic acid. Filter. Heat the dry solid in a flask (neat) or in high-boiling solvent at 260°C until evolution ceases.
- Yield: Typically 60-70% over 3 steps.

Protocol B: Chlorination to 4-Chloro-7-fluoro-8-methylquinoline

The activation step.

- Setup: Dry 100 mL round-bottom flask, reflux condenser, drying tube.
- Reagents: 7-Fluoro-8-methyl-4-hydroxyquinoline (10 mmol), (50 mmol, excess).
- Procedure:
 - Place the hydroxyquinoline in the flask.
 - Carefully add (Phosphorus Oxychloride). Safety: Corrosive, reacts violently with water.

- Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The suspension should clear as the starting material is consumed.
- Monitor by TLC (System: Hexane/EtOAc 7:3).
- Quench:
 - Cool the reaction mixture to room temperature.
 - Remove excess

under reduced pressure (rotary evaporator with a caustic trap).
 - Pour the residue slowly onto crushed ice/water with vigorous stirring.
 - Neutralize with Ammonium Hydroxide (

) or saturated

to pH 8–9.[2]
- Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over

.[2] Concentrate to yield the crude solid.
- Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: General Coupling (Library Generation)

Standard method to attach an amine at C4.

- Reagents: **4-Chloro-7-fluoro-8-methylquinoline** (1.0 eq), Amine Nucleophile (1.2 eq), Isopropanol or Ethanol (Solvent).
- Procedure:
 - Dissolve the quinoline in alcohol.
 - Add the amine.[2][3][1]

- Optional: Add 1 drop of conc. HCl (catalyst).[4]
- Reflux for 4–12 hours.
- Workup:
 - Cool to RT.
 - If the product precipitates as the HCl salt, filter and wash with cold ether.
 - If soluble, remove solvent, partition between EtOAc and saturated _____, and isolate the free base.

Safety & Handling

- **4-Chloro-7-fluoro-8-methylquinoline**: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
- Phosphorus Oxychloride (_____): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Use strictly anhydrous conditions and appropriate PPE (face shield, acid-resistant gloves).
- Diphenyl Ether: Vapor can be irritating at high temperatures (250°C). Ensure excellent ventilation.

References

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